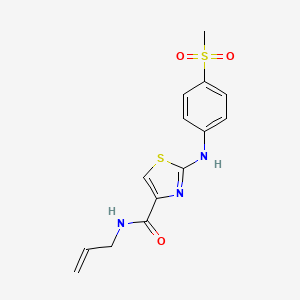

N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

The synthesis of N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves the reaction of an appropriate thiazole derivative with an allylating agent and a methylsulfonyl-substituted aniline derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction . The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling at the Thiazole Core

The thiazole ring’s C-5 position can undergo palladium-catalyzed cross-coupling reactions. For example, bromination at C-5 followed by Suzuki coupling with aryl boronic acids introduces aromatic substituents:

| Reaction Step | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 5-Bromo-thiazole intermediate | 72% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C | 5-Aryl-substituted thiazole derivative | 58–85% |

This method is analogous to the synthesis of methyl 2-amino-5-benzylthiazole-4-carboxylate derivatives, where aryl groups enhance biological activity .

Allyl Group Functionalization

The allyl carboxamide moiety undergoes regioselective reactions:

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the allyl double bond.

-

Thiol-Ene Click Chemistry : Reaction with thiols (e.g., thioglycolic acid) under UV light generates sulfhydryl adducts.

These modifications are critical for tuning pharmacokinetic properties, as demonstrated in quinoxaline-thiazole hybrids .

Hydrolysis of the Carboxamide Group

The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

The carboxylic acid derivative serves as a precursor for esterification or amidation reactions .

Nucleophilic Aromatic Substitution at the Methylsulfonylphenyl Group

The electron-deficient aryl ring undergoes nucleophilic substitution at the para position relative to the methylsulfonyl group:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary Amines | DMF, K₂CO₃, 120°C, 24h | 4-(Alkylamino)phenyl derivative | 45–60% | |

| Thiols | EtOH, piperidine, reflux, 18h | 4-(Sulfanyl)phenyl analogue | 51% |

This reactivity mirrors benzenesulfonamide derivatives, where substitution enhances target affinity .

Cyclization Reactions

The allyl group participates in intramolecular cyclization to form six-membered heterocycles:

Cyclization products like 1,2-thiazinane-1,1-dioxide are bioactive scaffolds in anticancer agents .

Key Mechanistic Insights

-

Electronic Effects : The methylsulfonyl group deactivates the phenyl ring, directing electrophiles to the thiazole core or allyl chain.

-

Steric Influence : The allyl group’s geometry affects regioselectivity in cyclization and click reactions.

-

Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are critical for cross-coupling efficiency .

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, have been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial proteins, making it a potential candidate against various pathogens.

Key Findings:

- Mechanism of Action : The thiazole ring can inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, such as DNA gyrase and topoisomerase .

- Activity Spectrum : Studies have shown that derivatives of thiazole exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures have demonstrated effective minimum inhibitory concentrations against strains like Bacillus subtilis and Aspergillus niger .

Anticancer Potential

The anticancer properties of this compound can be attributed to its ability to selectively target cancer cell lines while sparing normal cells.

Research Insights:

- Cell Line Studies : In vitro studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF7), lung (A549), and melanoma (WM793). Some compounds have exhibited nanomolar inhibitory activity against these cell lines .

- Selectivity and Toxicity : Notably, certain derivatives have demonstrated a high degree of selectivity for cancer cells over normal cells, indicating a favorable therapeutic index. For example, specific modifications on the thiazole scaffold enhanced anticancer activity while minimizing toxicity to healthy tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications on the phenyl ring or the thiazole core can significantly influence biological activity.

Observations:

- Substituent Effects : The introduction of various substituents on the phenyl ring has been shown to enhance the biological activity of thiazole derivatives. For instance, larger lipophilic groups on the aryl moiety were associated with increased potency against cancer cells .

- Molecular Docking Studies : Computational studies indicate that specific structural features contribute to better binding affinities with target proteins involved in cancer progression and microbial resistance .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:

2-(4-methylsulfonyl phenyl)thiazole: Similar in structure but lacks the allyl and carboxamide groups, which may affect its biological activity.

4-(methylsulfonyl)phenylthiazole-2-carboxamide: Similar but without the allyl group, which may influence its reactivity and applications.

Activité Biologique

N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antibacterial properties, supported by data from recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a thiazole ring, an allyl group, and a methylsulfonyl phenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a series of 2-amino-thiazole derivatives were tested for their antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some derivatives demonstrated remarkable selectivity and low toxicity towards normal cells, suggesting their potential as therapeutic agents .

Case Study: Antiproliferative Activity

A specific study evaluated the antiproliferative effects of this compound against human glioblastoma U251 and melanoma WM793 cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity. In vivo studies using xenograft models further confirmed its efficacy in delaying tumor growth .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| U251 | 5.0 | High |

| WM793 | 6.2 | Moderate |

| Normal Cells | >100 | Low |

Antibacterial Activity

In addition to anticancer properties, thiazole derivatives have shown antibacterial activity against Mycobacterium tuberculosis. The compound's mechanism involves inhibiting bacterial growth with sub-micromolar minimum inhibitory concentrations (MICs). Structural modifications at the C-2 position of the thiazole ring have been correlated with enhanced antibacterial efficacy .

Case Study: Anti-Tubercular Activity

A representative analog of the compound was tested against M. tuberculosis and showed promising results:

| Compound | MIC (µM) | Selectivity Index |

|---|---|---|

| N-allyl derivative | <0.1 | 26 |

| Control Compound | 8 | 1 |

The results indicate that the N-allyl substitution significantly enhances the compound's selectivity for mycobacterial species over other bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxic activity.

- Allyl Group : Enhances lipophilicity and potential membrane penetration.

- Methylsulfonyl Phenyl Moiety : Contributes to selectivity and reduces toxicity towards normal cells.

Research suggests that modifications in these areas can lead to improved therapeutic profiles.

Propriétés

IUPAC Name |

2-(4-methylsulfonylanilino)-N-prop-2-enyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-3-8-15-13(18)12-9-21-14(17-12)16-10-4-6-11(7-5-10)22(2,19)20/h3-7,9H,1,8H2,2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLXJKDXIBBMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.